N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide
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Overview
Description
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C11H5Cl2N3O2S2 and its molecular weight is 346.2. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
Studies on similar heterocyclic compounds have demonstrated their significance in the synthesis of new chemical entities with potential biological activities. For instance, the synthesis of heterocyclic compounds with thiophene and thiazole moieties has been explored for their antibiotic and antibacterial properties (Ahmed, 2007). Another research synthesized biphenyl benzothiazole-2-carboxamide derivatives, showing promise as diuretic agents (Yar & Ansari, 2009). These studies underscore the relevance of such compounds in developing new drugs with diverse pharmacological effects.
Antimicrobial and Anticancer Activity
Compounds structurally related to N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide have been synthesized and evaluated for their biological activities. For example, thiophene-based compounds have been explored for their in vitro cytotoxicity against cancer cell lines, demonstrating potential as anticancer agents (Atta & Abdel‐Latif, 2021). Similarly, isoxazole and thiazole derivatives have been studied for their insecticidal activities, indicating their utility in agricultural sciences (Yu et al., 2009).
Chemoselective Nucleophilic Chemistry
Research on chemoselective nucleophilic reactions involving similar compounds has led to the synthesis of a variety of substituted isoxazole-4,5-dicarboxamides. These compounds have been evaluated for insecticidal activity, illustrating the potential of chemoselective strategies in designing compounds for specific biological targets (Yu et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide Thiazole derivatives, which this compound is a part of, have been found to act on a wide range of targets due to their diverse biological activities .
Mode of Action
The specific mode of action of This compound Thiazole derivatives are known to interact with their targets in various ways, leading to different biological outcomes .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazole derivatives are known to affect multiple pathways due to their diverse biological activities .
Result of Action
The molecular and cellular effects of This compound Thiazole derivatives have been associated with various biological activities, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Analysis
Biochemical Properties
N-(4-(2,5-dichlorothiophen-3-yl)thiazol-2-yl)isoxazole-5-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modifying its activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression patterns, leading to changes in cellular functions and metabolic processes.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. For instance, it has been shown to inhibit the activity of certain kinases by binding to their ATP-binding sites . This inhibition can lead to downstream effects on cellular signaling and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular functions, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as anti-inflammatory or antimicrobial activity . At higher doses, it can cause toxic or adverse effects, including cytotoxicity and organ damage . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and biotransformation . These interactions can affect metabolic flux and the levels of various metabolites, influencing the compound’s overall biological activity.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these processes is essential for optimizing its therapeutic potential and minimizing adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can influence its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its effects on cellular processes.
Properties
IUPAC Name |
N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5Cl2N3O2S2/c12-8-3-5(9(13)20-8)6-4-19-11(15-6)16-10(17)7-1-2-14-18-7/h1-4H,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZRMUUDSYQGSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=O)NC2=NC(=CS2)C3=C(SC(=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5Cl2N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.